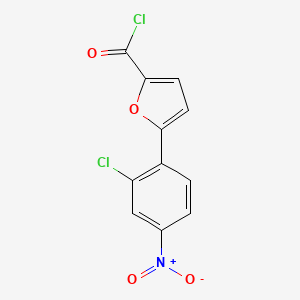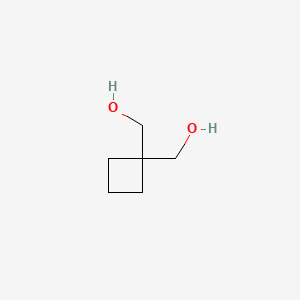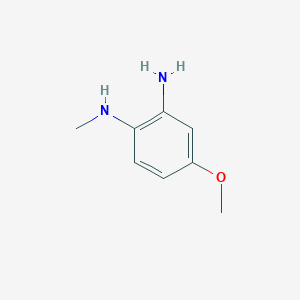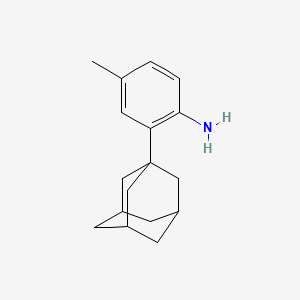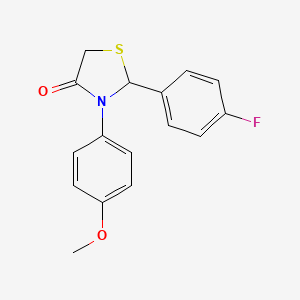
1-Ethynyl-4-(phenylethynyl)benzene
Overview
Description
1-Ethynyl-4-(phenylethynyl)benzene is an organic compound with the molecular formula C16H10. It is a derivative of benzene, featuring ethynyl and phenylethynyl groups attached to the benzene ring.
Mechanism of Action
Target of Action
This compound is a derivative of phenylene ethynylene , which is known to interact with various biological targets.
Mode of Action
The mode of action of 1-Ethynyl-4-(phenylethynyl)benzene is not well-documented. As a derivative of phenylene ethynylene, it may share similar interaction mechanisms. Phenylene ethynylene derivatives are known for their photoluminescence efficiency . They can absorb light and re-emit it, which is a property used in various applications such as organic light-emitting diodes .
Biochemical Pathways
Its parent compound, phenylene ethynylene, is known to interact with various biochemical pathways due to its photoluminescent properties
Result of Action
Its parent compound, phenylene ethynylene, is known to exhibit high photoluminescence efficiency . This property allows it to be used in applications such as organic light-emitting diodes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . The presence of light or reactive gases could potentially affect its structure and function.
Preparation Methods
The synthesis of 1-Ethynyl-4-(phenylethynyl)benzene typically involves the Sonogashira cross-coupling reaction. This reaction is catalyzed by palladium (0) complexes and involves the coupling of aryl iodides or bromides with terminal alkynes. The reaction conditions often include the use of a copper co-catalyst and a base, such as triethylamine, under an inert atmosphere .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yields and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
1-Ethynyl-4-(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the triple bonds to single bonds, forming saturated hydrocarbons. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alkanes .
Scientific Research Applications
Comparison with Similar Compounds
1-Ethynyl-4-(phenylethynyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: This compound has two phenylethynyl groups attached to the benzene ring.
1-Chloro-4-(phenylethynyl)benzene: This compound features a chloro substituent instead of an ethynyl group.
The uniqueness of this compound lies in its specific combination of ethynyl and phenylethynyl groups, which confer distinct electronic and structural properties .
Properties
IUPAC Name |
1-ethynyl-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUKYPQSFIENDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460868 | |
| Record name | 4-(phenylethynyl)phenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92866-00-7 | |
| Record name | 4-(phenylethynyl)phenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-4-(phenylethynyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 1-Ethynyl-4-(phenylethynyl)benzene impact the properties of poly(phenylacetylene) copolymers?
A1: this compound, when copolymerized with phenylacetylene, significantly influences the thermal conversion process and resulting carbon yield of the copolymer. [] Research indicates that poly[this compound] (PPP) exhibits a substantially higher carbon yield (80%) compared to poly(phenylacetylene) (PPA) (10%) during a single-step thermal conversion under a nitrogen atmosphere. [] This difference is attributed to the formation of polyaromatic structures within the PPP polymer chain due to the presence of multiple phenyl rings and ethynyl groups in the monomer. These polyaromatic structures enhance thermal stability and contribute to a higher carbon yield. The carbon yield of copolymers containing both monomers falls between the two extremes, allowing for tailored material properties.
Q2: How does this compound influence the photophysical properties of platinum(II) acetylide complexes?
A2: When incorporated as a ligand in trans-N-heterocyclic carbene (NHC) platinum(II) acetylide complexes, this compound significantly impacts the complex's photophysical properties. [] This organic chromophore, upon coordination to the platinum center, facilitates efficient intersystem crossing. [] This is evidenced by the low fluorescence quantum yields and the observation of intense phosphorescence and strong T1 - Tn absorption in these complexes. [] These findings suggest that such complexes hold potential for applications in areas like OLEDs and photocatalysis where efficient intersystem crossing is crucial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)
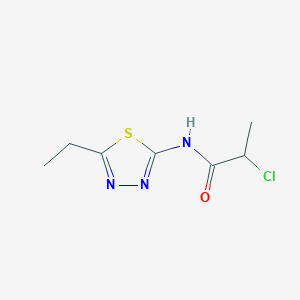
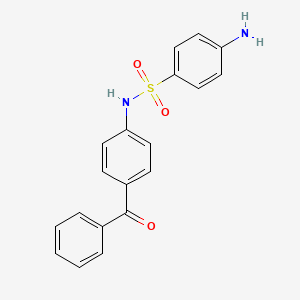

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)
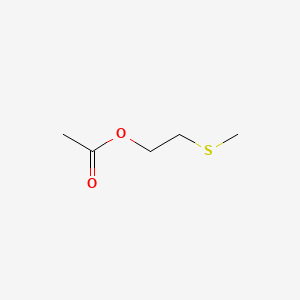
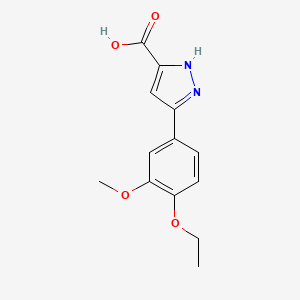
![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)
